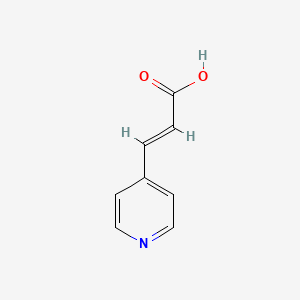
1,1-difluoro-1-phenylpropan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-1-phenylpropan-2-amine hydrochloride (1,1-DFPP-2-HCl) is an organic compound that is used in a variety of scientific applications. It is a colorless, crystalline solid with a melting point of 111°C. 1,1-DFPP-2-HCl is a derivative of the amino acid phenylalanine, and is used in organic synthesis and as a building block in the production of other compounds. It is a versatile compound that can be used in a variety of scientific applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a starting material for the synthesis of pharmaceuticals.
Applications De Recherche Scientifique
1,1-DFPP-2-HCl is a versatile compound that can be used in a variety of scientific applications. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a starting material for the synthesis of pharmaceuticals. 1,1-DFPP-2-HCl has also been used in the synthesis of other compounds, such as 1-amino-1-phenylpropan-2-ol, and in the synthesis of polymers and other materials. In addition, 1,1-DFPP-2-HCl is used as a catalyst in the synthesis of polymers and other materials.
Mécanisme D'action
1,1-DFPP-2-HCl is an organic compound that acts as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a starting material for the synthesis of pharmaceuticals. In organic synthesis, 1,1-DFPP-2-HCl acts as a nucleophile, reacting with electrophiles to form new bonds. In coordination chemistry, 1,1-DFPP-2-HCl acts as a ligand, binding to a central metal atom or ion and forming a coordination complex. In the synthesis of pharmaceuticals, 1,1-DFPP-2-HCl acts as a starting material, providing a reactive intermediate that can be used to form a desired product.
Biochemical and Physiological Effects
1,1-DFPP-2-HCl is a versatile compound that can be used in a variety of scientific applications. However, its biochemical and physiological effects are not well understood. It is known that 1,1-DFPP-2-HCl can act as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a starting material for the synthesis of pharmaceuticals. However, its effects on the human body are not known.
Avantages Et Limitations Des Expériences En Laboratoire
1,1-DFPP-2-HCl has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost, making it an affordable reagent for organic synthesis. In addition, 1,1-DFPP-2-HCl is a versatile compound, and can be used in a variety of scientific applications. However, 1,1-DFPP-2-HCl is a relatively unstable compound, and can be difficult to handle in the laboratory. In addition, its biochemical and physiological effects are not well understood, making it difficult to predict its effects on the human body.
Orientations Futures
1,1-DFPP-2-HCl is a versatile compound that can be used in a variety of scientific applications. There are a number of potential future directions for research into 1,1-DFPP-2-HCl, including further investigation into its biochemical and physiological effects, the development of new methods for synthesis, and the development of new applications for the compound. Additionally, further research could be conducted into the use of 1,1-DFPP-2-HCl as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a starting material for the synthesis of pharmaceuticals.
Méthodes De Synthèse
1,1-DFPP-2-HCl can be synthesized by a variety of methods. The most common method is the reaction of 1-fluoro-1-phenylpropan-2-amine hydrochloride with 1-chloro-1-fluoroethane in the presence of a base such as potassium carbonate. This reaction produces 1,1-difluoro-1-phenylpropan-2-amine hydrochloride as the product. Other methods of synthesis include the reaction of 1-chloro-1-fluoroethane with 1-amino-1-phenylpropan-2-ol in the presence of a base, or the reaction of 1-fluoro-1-phenylpropan-2-amine hydrochloride with 1-chloro-1-fluoroethane in the presence of a base.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,1-difluoro-1-phenylpropan-2-amine hydrochloride involves the reaction of 1-phenylpropan-2-amine with hydrogen fluoride and hydrochloric acid in the presence of a catalyst.", "Starting Materials": [ "1-phenylpropan-2-amine", "Hydrogen fluoride", "Hydrochloric acid", "Catalyst" ], "Reaction": [ "1. Dissolve 1-phenylpropan-2-amine in hydrogen fluoride.", "2. Add hydrochloric acid to the reaction mixture.", "3. Add a catalyst to the reaction mixture.", "4. Heat the reaction mixture to a temperature of 50-60°C and stir for several hours.", "5. Cool the reaction mixture and filter the resulting solid.", "6. Wash the solid with cold water and dry it under vacuum.", "7. Dissolve the solid in hydrochloric acid to obtain 1,1-difluoro-1-phenylpropan-2-amine hydrochloride." ] } | |
Numéro CAS |
35651-89-9 |
Nom du produit |
1,1-difluoro-1-phenylpropan-2-amine hydrochloride |
Formule moléculaire |
C9H12ClF2N |
Poids moléculaire |
207.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B6273690.png)
